molecular formula C17H15N3O4 B5705635 2-hydroxy-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide

2-hydroxy-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide

Cat. No.: B5705635
M. Wt: 325.32 g/mol
InChI Key: GBJWELCHONOIGQ-FJIBGIISSA-N
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Description

2-hydroxy-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a phenylacetohydrazide backbone, with additional substituents including a hydroxy group and a nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide typically involves the condensation of 2-hydroxy-2-phenylacetohydrazide with 3-nitrocinnamaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted aromatic derivatives with various functional groups.

Scientific Research Applications

2-hydroxy-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiproliferative effects.

    Medicine: Explored for its potential as a therapeutic agent against diseases like cancer and infectious diseases.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide involves its interaction with biological targets at the molecular level. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, the nitro group can be enzymatically reduced to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide
  • 2-hydroxy-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide

Uniqueness

2-hydroxy-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group also adds to its versatility in forming hydrogen bonds and participating in various chemical reactions.

Properties

IUPAC Name

2-hydroxy-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16(14-8-2-1-3-9-14)17(22)19-18-11-5-7-13-6-4-10-15(12-13)20(23)24/h1-12,16,21H,(H,19,22)/b7-5+,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJWELCHONOIGQ-FJIBGIISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC=CC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328192
Record name 2-hydroxy-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330987-79-6
Record name 2-hydroxy-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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